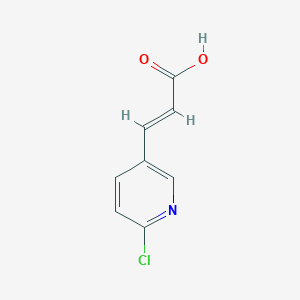

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCOZQLIBKEIAJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-3-(6-Chloropyridin-3-yl)acrylic acid (CAS No. 118420-00-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(6-Chloropyridin-3-yl)acrylic acid is a substituted acrylic acid derivative featuring a chloropyridine moiety. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of the reactive acrylic acid group, combined with the electronically distinct chloropyridine ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safe handling procedures, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 118420-00-1 | [1][2] |

| Molecular Formula | C₈H₆ClNO₂ | [1][2] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| SMILES | O=C(O)/C=C/c1cc(Cl)ncc1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the Knoevenagel-Döbner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Reaction Scheme

Caption: Knoevenagel-Döbner condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-documented procedure for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid[3]. Researchers should optimize conditions for their specific setup.

Materials:

-

6-Chloropyridine-3-carbaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-chloropyridine-3-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

-

Add anhydrous pyridine to the flask to act as the solvent.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold acetone.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Causality Behind Experimental Choices

-

Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde starting material.

-

Pyridine as Solvent and Base: Pyridine serves as both the solvent and a weak base to facilitate the initial deprotonation of malonic acid.

-

Piperidine Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to generate the nucleophilic enolate from malonic acid, thereby accelerating the reaction.

-

Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, causing the desired carboxylic acid to precipitate out of the pyridine solution.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their positions relative to each other and the nitrogen atom.

-

Vinylic Protons: Two doublets in the olefinic region (δ 6.0-8.0 ppm) corresponding to the two protons of the acrylic acid moiety. The large coupling constant (typically >15 Hz) between these two protons will confirm the (E)-stereochemistry.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Aromatic and Vinylic Carbons: Signals in the range of δ 110-155 ppm corresponding to the carbons of the pyridine ring and the double bond.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the conjugated carboxylic acid.

-

C=C Stretch: An absorption band around 1620-1640 cm⁻¹ for the carbon-carbon double bond.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (183.59). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery.

Potential as a Kinase Inhibitor Scaffold

The 6-chloropyridine moiety is a key component of several kinase inhibitors used in oncology[4]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The acrylic acid portion of the molecule provides a handle for further chemical modification to optimize binding affinity and selectivity for specific kinase targets.

Derivatives as Potential Antibacterial Agents

Derivatives of acrylic acids have shown promise as antibacterial agents[5]. The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially reacting with nucleophilic residues in bacterial enzymes or proteins, leading to their inactivation. The chloropyridine ring can be modified to enhance cell permeability and target specificity in bacteria.

Workflow for Derivative Synthesis and Screening

Caption: A generalized workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. The following information is based on the hazard statements provided by suppliers and general knowledge of related chemical classes.

Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis via the Knoevenagel-Döbner condensation, combined with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds. While specific biological data for this exact molecule is limited in the public domain, the known activities of related chloropyridine and acrylic acid derivatives provide a strong rationale for its exploration in drug discovery programs, particularly in the areas of oncology and infectious diseases. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388-391. [Link]

-

Patel, R. J., et al. (2013). Synthesis of acrylic copolymers and their antimicrobial screening. Der Pharma Chemica, 5(3), 63-72. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023).

- Preparation of Poly Acrylic Acid Hydrogel and Application in Diphenylhydramine Hydrochloride Drug Delivery. (n.d.). NIGERIAN JOURNAL OF PURE AND APPLIED SCIENCES.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.

- Synthesis and characterization of poly(acrylic acid) hydrogel for doxycycline drug release study. (2023).

-

1 H NMR spectra of (a) pure acrylic acid[6] and containing (b) 3 mol%.... (n.d.). ResearchGate.

- Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.

-

Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Fluorescent Brightener 220. Retrieved from [Link]

- A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (n.d.). Revue Roumaine de Chimie.

- Al-Ghorbani, M., et al. (2023).

-

Advanced Composites Mexico. (2024). SAFETY DATA SHEET. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

Sources

- 1. 118420-00-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.118420-00-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US7083820B2 - Method for producing biologically active products - Google Patents [patents.google.com]

- 5. rltsc.edu.in [rltsc.edu.in]

- 6. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

Physical and chemical properties of (E)-3-(6-Chloropyridin-3-yl)acrylic acid

An In-Depth Technical Guide to (E)-3-(6-Chloropyridin-3-yl)acrylic Acid: Properties, Synthesis, and Reactivity

Abstract

This compound is a substituted heterocyclic compound featuring a chloropyridine moiety linked to an acrylic acid backbone. This unique combination of an α,β-unsaturated carboxylic acid and a halogenated aromatic system makes it a highly versatile and valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its strategic placement of functional groups—a reactive alkene, a modifiable carboxylic acid, and a site for nucleophilic substitution—allows for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, its characteristic reactivity, and its applications for researchers and drug development professionals.

Compound Identification and Structural Overview

This compound is an organic compound whose structure is defined by a pyridine ring chlorinated at the 6-position and substituted at the 3-position with a trans-configured acrylic acid side chain. The trans or (E)-geometry of the alkene is a critical feature, imparting specific conformational rigidity to the molecule.

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid | N/A |

| CAS Number | 118420-00-1 | [1][2] |

| Molecular Formula | C₈H₆ClNO₂ | [1][2] |

| Molecular Weight | 183.59 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(N=C1)Cl)C=CC(=O)O | [2] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between the polar carboxylic acid group, the moderately polar chloropyridine ring, and the rigid covalent backbone.

| Property | Value / Observation | Rationale & Comparative Insights |

| Appearance | Expected to be a white to off-white solid. | The ethyl ester derivative is a solid. The parent acid, with its capacity for strong intermolecular hydrogen bonding via the carboxylic acid dimer motif, is expected to have a higher melting point and exist as a solid at room temperature. |

| Melting Point | Not definitively reported in surveyed literature. | Expected to be significantly higher than acrylic acid (14 °C) due to increased molecular weight and crystalline packing enabled by the planar aromatic ring.[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and ethanol.[4] | While the parent acrylic acid is miscible with water, the increased hydrophobicity from the chloropyridine ring will reduce aqueous solubility.[5] Solvents like DMSO, DMF, and hot ethanol are appropriate for dissolution, a common characteristic for similar drug-like intermediates.[4] |

| pKa | Estimated to be ~3.8 - 4.1 | The pKa of acrylic acid is approximately 4.25.[3] The chloropyridine ring is strongly electron-withdrawing, which stabilizes the carboxylate conjugate base through an inductive effect (-I). This increased stabilization of the anion facilitates proton dissociation, resulting in a lower pKa (stronger acid) compared to the unsubstituted parent acid. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a self-validating system for determining the thermodynamic solubility of the compound, a critical parameter for drug development.

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for 24-48 hours. This duration is chosen to ensure that the system reaches thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of known concentrations.

-

Validation: The presence of a solid pellet after equilibration confirms that saturation was achieved, validating the result as the thermodynamic solubility.

Spectroscopic Profile

The spectroscopic data provides unambiguous confirmation of the compound's structure. Below are the predicted key characteristics.

| Spectroscopy | Feature | Predicted Chemical Shift / Value | Assignment & Rationale |

| ¹H NMR | Singlet (broad) | ~12.0-13.0 ppm | -COOH : The acidic proton, often broad and exchangeable with D₂O. |

| Doublet | ~8.5-8.7 ppm | Pyridine H-2 : Proton adjacent to the nitrogen and ortho to the acrylic acid group. Deshielded by both. | |

| Doublet of Doublets | ~7.9-8.1 ppm | Pyridine H-4 : Proton coupled to both H-2 and H-5. | |

| Doublet | ~7.4-7.6 ppm | Pyridine H-5 : Proton adjacent to the chlorine atom. | |

| Doublet | ~7.6-7.8 ppm | α-CH= : Vinylic proton on the carbon adjacent to the pyridine ring. Coupled to the β-proton. | |

| Doublet | ~6.5-6.7 ppm | β-CH= : Vinylic proton on the carbon adjacent to the carbonyl. Coupled to the α-proton with a large J-coupling constant (~16 Hz) characteristic of a trans configuration.[6] | |

| IR | Broad Absorption | 2500-3300 cm⁻¹ | O-H stretch : Characteristic broad band for the hydrogen-bonded carboxylic acid. |

| Sharp Absorption | ~1680-1710 cm⁻¹ | C=O stretch : Carbonyl of the α,β-unsaturated carboxylic acid. | |

| Sharp Absorption | ~1620-1640 cm⁻¹ | C=C stretch : Alkene double bond, conjugated with the carbonyl and pyridine ring. | |

| Mass Spec | Molecular Ion | m/z 183, 185 | [M]⁺, [M+2]⁺ : A characteristic 3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, confirming the presence of one chlorine atom. |

Synthesis and Purification

The most reliable and common method for synthesizing (E)-3-(aryl)acrylic acids is the Doebner-Knoevenagel condensation. This reaction involves the condensation of an aryl aldehyde with malonic acid using a basic catalyst, typically pyridine, which serves as both the solvent and the catalyst.

Synthetic Workflow Diagram

Caption: Doebner-Knoevenagel condensation workflow.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar 3-(pyridyl)acrylic acids.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-chloronicotinaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-5 mL per gram of aldehyde).

-

Causality: Malonic acid is used in slight excess to ensure the complete consumption of the aldehyde. Pyridine acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and also as the solvent.

-

-

Condensation & Decarboxylation: Heat the reaction mixture to reflux with constant stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Mechanism: The reaction proceeds via an initial Knoevenagel condensation to form an unstable pyridinylidenemalonic acid intermediate, which spontaneously decarboxylates under the heated conditions to yield the final acrylic acid product and CO₂ gas.

-

-

Workup & Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Acidify the mixture by slowly adding concentrated HCl until a precipitate is formed and the pH is acidic (~2-3).

-

Rationale: The product exists as a pyridinium carboxylate salt in the basic solution. Acidification protonates both the pyridine nitrogen and the carboxylate, rendering the final product neutral and causing it to precipitate from the aqueous acidic medium.

-

-

Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold water to remove residual salts and acid. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity and Handling

The molecule possesses three primary sites of reactivity, making it a versatile building block.

Reactivity Map

Caption: Key reactive sites of the molecule.

-

Carboxylic Acid: This group readily undergoes standard transformations.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters.

-

Amide Coupling: Activation with reagents like HATU or EDC followed by reaction with amines provides a direct route to a wide range of amides, a crucial transformation in drug synthesis.

-

-

Alkene Double Bond: As part of a Michael system, the β-carbon is electrophilic.

-

Michael Addition: Soft nucleophiles (e.g., thiols, secondary amines) can add to the double bond in a conjugate fashion.[8]

-

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to yield the corresponding propanoic acid derivative.

-

-

Chloropyridine Ring: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, although conditions may need to be forcing. This allows for the introduction of other functional groups like amines, alkoxides, or thiols.

-

Handling and Storage: Like many acrylic acids, this compound has the potential to polymerize, especially at elevated temperatures or in the presence of radical initiators.[9][10] It should be stored in a cool, dry, dark place, sealed tightly to prevent moisture ingress.[2] Commercial samples are often stabilized with trace amounts of inhibitors like MEHQ.

References

-

Merck Index. (n.d.). Acrylic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Acrylic acid - Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings. Retrieved from [Link]

-

Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

-

Acta Crystallographica Section E. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acrylic acid. Retrieved from [Link]

-

ResearchGate. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

-

Toxicology Letters. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Retrieved from [Link]

Sources

- 1. This compound, CasNo.118420-00-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 118420-00-1|this compound|BLD Pharm [bldpharm.com]

- 3. Acrylic Acid [drugfuture.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Acrylic acid - Wikipedia [en.wikipedia.org]

- 6. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 3-(6-chloropyridin-3-yl)acrylic acid

Foreword: The Strategic Importance of 3-(6-chloropyridin-3-yl)acrylic acid

3-(6-chloropyridin-3-yl)acrylic acid is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a pyridine ring, a reactive acrylic acid moiety, and a chlorine substituent, makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and functional materials. The conjugated system and multiple functional groups offer diverse opportunities for further chemical modification, rendering it an intermediate of high strategic value. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and development professionals the critical insights needed to select and optimize a synthesis strategy tailored to their specific objectives, whether for laboratory-scale research or large-scale production.

The Knoevenagel-Doebner Condensation Pathway

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction between a carbonyl compound and an active methylene compound.[1][2] The Doebner modification is particularly relevant for synthesizing α,β-unsaturated carboxylic acids, as it utilizes malonic acid in the presence of a basic catalyst like pyridine, which also conveniently serves as the solvent.[1] This pathway is often favored for its operational simplicity and the ready availability of starting materials.

Mechanistic Rationale and Causality

The reaction initiates with the deprotonation of malonic acid by a mild base (e.g., pyridine or piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 6-chloro-3-pyridinecarboxaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield an unsaturated dicarboxylic acid intermediate. Under the thermal conditions of the reaction, this intermediate readily undergoes decarboxylation, driven by the formation of a stable conjugated system, to afford the final product, predominantly as the thermodynamically favored E-isomer.

The choice of pyridine as both the catalyst and solvent is a key experimental consideration. It is sufficiently basic to facilitate the initial condensation but not so strong as to induce self-condensation of the aldehyde.[1] Furthermore, its high boiling point allows the reaction to be conducted at temperatures necessary to drive both the condensation and the subsequent decarboxylation to completion.

Experimental Protocol: Knoevenagel-Doebner Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent/Catalyst Addition: Add pyridine (5-10 volumes) to the flask, followed by a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of ice-water.

-

Acidification & Isolation: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.

-

Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water to remove residual pyridine and salts, and then dried under vacuum to yield 3-(6-chloropyridin-3-yl)acrylic acid.

Knoevenagel-Doebner Pathway Visualization

Caption: Knoevenagel-Doebner reaction workflow.

The Heck Reaction Pathway

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for C-C bond formation, specifically the reaction of an unsaturated halide with an alkene.[3][4] This pathway is highly valued for its versatility and functional group tolerance, making it a staple in modern synthetic chemistry for creating substituted alkenes.

Mechanistic Rationale and Causality

The synthesis of 3-(6-chloropyridin-3-yl)acrylic acid via the Heck reaction typically involves coupling a halogenated pyridine, such as 2-chloro-5-iodopyridine, with acrylic acid or an acrylate ester. The catalytic cycle is a well-established sequence:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making 2-chloro-5-iodopyridine an ideal starting material.

-

Migratory Insertion (Syn-addition): The alkene (acrylic acid) coordinates to the Pd(II) complex, followed by a syn-addition of the aryl group to the double bond.

-

Beta-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product, typically favoring the E-isomer.

-

Reductive Elimination: The Pd(II)-hydride complex reductively eliminates HX in the presence of a base (e.g., triethylamine), regenerating the active Pd(0) catalyst to continue the cycle.

The choice of a phosphine ligand can be critical for stabilizing the palladium catalyst and promoting the desired reactivity. A base is essential to neutralize the hydrohalic acid produced, preventing catalyst deactivation.

Experimental Protocol: Heck Cross-Coupling

-

Setup: In an inert atmosphere (e.g., under nitrogen or argon), charge a Schlenk flask with 2-chloro-5-iodopyridine (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent and Base: Add a degassed solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a base like triethylamine (Et₃N, 2.5 eq).

-

Reaction: Heat the reaction mixture to 80-100°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and acidify with 1M HCl to a pH of ~3.

-

Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Heck Reaction Pathway Visualization

Caption: Catalytic cycle overview for the Heck reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for synthesizing alkenes from aldehydes or ketones. It employs a phosphonate carbanion, which is more nucleophilic than its phosphonium ylide counterpart, and typically yields the E-alkene with high stereoselectivity.[5][6] A significant practical advantage is that the byproduct is a water-soluble phosphate salt, which simplifies product purification.[5]

Mechanistic Rationale and Causality

The HWE reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base (e.g., NaH, KOtBu) to form a stabilized phosphonate carbanion.[5] This carbanion then performs a nucleophilic attack on 6-chloro-3-pyridinecarboxaldehyde. The resulting betaine intermediate cyclizes to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a dialkyl phosphate byproduct. The high E-selectivity is attributed to the thermodynamic stability of the anti-betaine intermediate, which is sterically favored and leads to the trans-alkene upon elimination.

Following the olefination, a simple ester hydrolysis step under basic or acidic conditions is required to convert the resulting ethyl 3-(6-chloropyridin-3-yl)acrylate to the final acrylic acid product.

Experimental Protocol: HWE Olefination and Hydrolysis

Part A: HWE Olefination

-

Ylide Formation: In an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Phosphonate Addition: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

-

Aldehyde Addition: Re-cool the mixture to 0°C and add a solution of 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.

-

Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude ester is often pure enough for the next step.

Part B: Ester Hydrolysis

-

Setup: Dissolve the crude ethyl ester from Part A in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Work-up and Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~3 with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry.

HWE Reaction Pathway Visualization

Caption: Two-stage Horner-Wadsworth-Emmons synthesis workflow.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on a multitude of factors including cost, scale, available equipment, and desired purity.

| Parameter | Knoevenagel-Doebner | Heck Reaction | Horner-Wadsworth-Emmons |

| Starting Materials | 6-chloro-3-pyridinecarboxaldehyde, malonic acid | 2-chloro-5-iodopyridine, acrylic acid | 6-chloro-3-pyridinecarboxaldehyde, triethyl phosphonoacetate |

| Key Reagents | Pyridine, piperidine | Palladium catalyst, phosphine ligand, base | Strong base (e.g., NaH), LiOH for hydrolysis |

| Number of Steps | One pot | One pot (for acid) | Two steps (olefination, hydrolysis) |

| Stereoselectivity | Generally good E-selectivity | Good E-selectivity | Excellent E-selectivity |

| Yield | Good to excellent | Moderate to good | Good to excellent |

| Process Simplicity | High (simple setup, no inert atmosphere) | Moderate (requires inert atmosphere, catalyst handling) | Moderate (requires inert atmosphere, strong base) |

| Purification | Simple precipitation/filtration | Requires chromatography/extraction | Simplified by water-soluble byproduct |

| Scalability | Highly scalable | Scalable, but catalyst cost can be a factor | Highly scalable |

| Primary Advantage | Operational simplicity and low-cost reagents. | High functional group tolerance. | Excellent stereocontrol and easy purification. |

| Primary Disadvantage | Use of large volumes of pyridine. | Cost and sensitivity of palladium catalyst. | Requires stoichiometric use of a strong base. |

Conclusion and Senior Scientist's Recommendation

Each of the detailed pathways offers a viable route to 3-(6-chloropyridin-3-yl)acrylic acid, with distinct advantages and challenges.

-

For large-scale industrial production and process simplicity , the Knoevenagel-Doebner condensation is often the most attractive option. Its use of inexpensive, readily available starting materials and the straightforward one-pot procedure make it economically compelling.

-

The Heck reaction provides a powerful alternative, especially when the required halogenated pyridine is more accessible or economical than the corresponding aldehyde. Its main drawback is the reliance on a precious metal catalyst, which necessitates careful optimization to ensure cost-effectiveness and efficient catalyst turnover.

-

For laboratory-scale synthesis where high purity and stereochemical control are paramount , the Horner-Wadsworth-Emmons reaction is arguably the superior choice. It consistently delivers the E-isomer in high yields, and the simplified purification, due to the water-soluble phosphate byproduct, is a significant practical benefit for researchers.

Ultimately, the choice of synthesis pathway is a strategic decision. By understanding the underlying mechanisms, experimental variables, and practical trade-offs of each method as outlined in this guide, researchers and drug development professionals can make an informed choice that best aligns with their project's specific constraints and objectives.

References

-

[Acta Crystallographica Section E: Crystallographic Communications] ([Link]) - Provides context on the synthesis and characterization of related pyridyl acrylic acid compounds.

-

[Bide Pharmatech Ltd.] ([Link]) - Commercial supplier information for (E)-3-(6-Chloropyridin-3-yl)acrylic acid, confirming its identity and CAS number.

-

[Organic Syntheses] ([Link]) - Details general procedures for handling and purifying acrylic acid.

-

[Perkin reaction - Wikipedia] ([Link]) - Describes the general mechanism of the Perkin reaction for synthesizing cinnamic acids.

-

[ResearchGate: Synthesis of 3-alkylideneisoindolinones and isoindolones by a Horner–Wadsworth–Emmons reaction] ([Link]) - Discusses applications of the Horner-Wadsworth-Emmons reaction.

-

[CONICET: Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products] ([Link]) - Reviews the HWE reaction as a powerful tool for stereocontrolled olefin synthesis.

-

[ResearchGate: Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation] ([Link]) - Provides examples and context for Knoevenagel condensations.

-

[Longdom Publishing: A Concise Introduction of Perkin Reaction] ([Link]) - A summary of the Perkin reaction, its mechanism, and applications.

-

[ResearchGate: Use of acrylic acid in the synthesis of molecularly imprinted polymers] ([Link]) - General information on the use of acrylic acid in synthesis.

-

[Eastern Illinois University: Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions] ([Link]) - Discusses palladium catalysts used in cross-coupling reactions.

-

[Organic Chemistry Portal: Wittig-Horner Reaction] ([Link]) - Details the mechanism and advantages of the Horner-Wadsworth-Emmons reaction.

-

[MDPI: One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst] ([Link]) - Explains the fundamentals of the Knoevenagel condensation.

-

[Slideshare: Introduction to Perkin reaction its mechanism and examples.pdf] ([Link]) - An overview of the Perkin reaction mechanism.

-

[RSC Publishing: Boosting the activity of Mizoroki–Heck cross-coupling reactions] ([Link]) - Discusses factors influencing Heck reaction reactivity with pyridine substrates.

-

[RJPBCS: Synthesis and Performance of Acrylic Acid Based Polymers] ([Link]].pdf) - General synthesis procedures involving acrylic acid.

-

[Horner–Wadsworth–Emmons reaction - Wikipedia] ([Link]) - A detailed description of the HWE reaction mechanism and stereoselectivity.

-

[sathee jee: Chemistry Perkin Reaction Mechanism] ([Link]) - A simplified explanation of the Perkin reaction.

-

[Journal of Chemical and Pharmaceutical Research: Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide] ([Link]) - Describes chemistry involving the 6-chloropyridin-3-yl methyl moiety.

-

[SciSpace: Catalytic routes towards acrylic acid] ([Link]) - Reviews various synthetic routes to acrylic acid.

-

[ACS Publications: Emerging Trends in Cross-Coupling] ([Link]) - Overview of modern cross-coupling catalysis.

-

[MDPI: Heck Reaction—State of the Art] ([Link]) - A comprehensive review of the Heck reaction.

-

[Knoevenagel condensation - Wikipedia] ([Link]) - Detailed explanation of the Knoevenagel condensation and its Doebner modification.

-

[Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes] ([Link]) - Discusses modern variations of the Heck reaction.

- [Google Patents: Process for the production of acrylic acid esters]() - Provides examples of acrylic acid ester synthesis.

-

[MDPI: Synthesis and Characterization of Pyridine-Grafted Copolymers] ([Link]) - Describes synthetic methods involving acrylic acid derivatives.

-

[Perkin Reaction - Cambridge University Press] ([Link]) - Provides examples and mechanistic details of the Perkin reaction.

-

[PMC - NIH: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination] ([Link]) - Discusses the reactivity of chloropyridines in catalytic reactions.

-

[Semantic Scholar: RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW] ([Link]) - A review of recent advancements in the Knoevenagel condensation.

-

[PMC - NIH: Heck Transformations of Biological Compounds] ([Link]) - Provides examples of Heck reactions under green chemistry conditions.

-

[ResearchGate: Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid] ([Link]) - Details specific conditions for Heck reactions with acrylic acid.

-

[BioBiz: Enzymatic Synthesis of Biobased Acrylic Acid] ([Link]) - Discusses alternative, bio-based routes to acrylic acid.

-

[ResearchGate: Palladium(II)-catalyzed Heck reaction] ([Link]) - Describes mild conditions for Heck reactions.

-

[ResearchGate: How do I synthesize acrylic ester?] ([Link]) - General discussion on the synthesis of acrylic esters.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-3-(pyridin-4-yl)acrylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(pyridin-4-yl)acrylic acid and its analogs are a class of compounds of significant interest in the fields of crystal engineering and pharmaceutical sciences. Their rigid backbone and versatile hydrogen bonding capabilities, stemming from the carboxylic acid and pyridine functionalities, make them exemplary building blocks for the design of novel solid-state materials, including co-crystals and salts with tailored physicochemical properties. This technical guide provides a comprehensive analysis of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) studies of this molecular family. We will delve into the causal relationships behind experimental choices, from synthetic pathways to crystallization strategies, and explore the resulting supramolecular architectures. This guide will serve as a detailed resource for researchers aiming to understand and manipulate the crystal structures of these and similar compounds for applications in drug development and materials science.

Introduction: The Significance of (E)-3-(pyridin-4-yl)acrylic Acid in Crystal Engineering

(E)-3-(pyridin-4-yl)acrylic acid, a derivative of cinnamic acid, is a bifunctional molecule that has garnered considerable attention as a valuable ligand and co-crystal former.[1] Its structure incorporates a carboxylic acid group, a potent hydrogen bond donor, and a pyridine ring, which acts as a hydrogen bond acceptor. This arrangement facilitates the formation of robust and predictable supramolecular synthons, particularly the highly prevalent carboxylic acid-pyridine heterosynthon. The extended π-system of the molecule also allows for π-π stacking interactions, further influencing the crystal packing.[2]

The ability to systematically modify the chemical structure of (E)-3-(pyridin-4-yl)acrylic acid allows for the fine-tuning of its solid-state properties. By introducing substituents onto the pyridine ring or modifying the acrylic acid moiety, researchers can modulate intermolecular interactions, leading to the formation of diverse crystalline architectures with altered properties such as solubility, stability, and bioavailability.[3] This makes the study of its analogs crucial for the rational design of new pharmaceutical co-crystals and functional materials.[4]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey from a chemical concept to a fully characterized crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway: The Knoevenagel Condensation

A common and efficient method for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid and its analogs is the Knoevenagel condensation.[2][5] This reaction involves the condensation of a pyridine-4-carboxaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine.

Experimental Protocol: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid [2]

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-pyridinecarboxaldehyde (e.g., 300 mg, 2.80 mmol) and malonic acid (e.g., 291 mg, 2.80 mmol).

-

Solvent and Catalyst: Add pyridine (e.g., 2 mL) to the flask. Pyridine serves as both the solvent and the basic catalyst for the reaction.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath. Concentrated hydrochloric acid (HCl) is then added dropwise until a precipitate forms.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a suitable solvent like acetone, and then dried. The crude product can be further purified by recrystallization.

This protocol can be adapted for the synthesis of various analogs by using substituted pyridine-4-carboxaldehydes as starting materials.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For (E)-3-(pyridin-4-yl)acrylic acid and its analogs, several crystallization techniques can be employed:

-

Slow Evaporation: This is the most common and often the simplest method. The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed at room temperature. For (E)-3-(pyridin-4-yl)acrylic acid, slow evaporation from an aqueous solution has proven effective.[2]

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface.

-

Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, decreasing the compound's solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces solubility, leading to crystallization.

The choice of solvent is critical and often determined empirically. A good solvent for crystallization should have moderate solubility for the compound, allowing for the creation of a supersaturated solution from which crystals can grow.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Key Steps in SCXRD Analysis:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using various computational methods, such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data.

-

Validation and Analysis: The final crystal structure is validated using tools like checkCIF to ensure its quality and then analyzed to understand the molecular geometry, intermolecular interactions, and crystal packing.

Structural Analysis of (E)-3-(pyridin-4-yl)acrylic Acid and Its Analogs

The crystal structure of the parent compound, (E)-3-(pyridin-4-yl)acrylic acid, provides a foundational understanding of the supramolecular chemistry of this class of molecules.

The Parent Compound: A Case Study

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid reveals a nearly planar molecule with an E-configuration about the C=C double bond.[1][2] The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions.

Key Supramolecular Interactions:

-

O-H···N Hydrogen Bonds: The most prominent interaction is the strong hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule.[2] This interaction links the molecules into infinite chains.

-

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds are also observed, connecting these primary chains to form a two-dimensional network.[2]

-

π-π Stacking Interactions: The planar aromatic rings of adjacent molecules engage in π-π stacking, further stabilizing the three-dimensional crystal lattice.[1]

Crystallographic Data for (E)-3-(pyridin-4-yl)acrylic acid [2]

| Parameter | Value |

| Chemical Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6279 (15) |

| b (Å) | 7.3272 (12) |

| c (Å) | 8.2308 (15) |

| α (°) | 67.271 (17) |

| β (°) | 83.403 (17) |

| γ (°) | 73.006 (17) |

| Volume (ų) | 352.57 (13) |

| Z | 2 |

Analogs: Exploring Structural Diversity

The true power of crystal engineering with (E)-3-(pyridin-4-yl)acrylic acid lies in the ability to create a wide range of analogs with diverse crystal structures and properties.

a) Pyridinium Salts:

Protonation of the pyridine nitrogen atom leads to the formation of pyridinium salts. A search of the Cambridge Structural Database reveals several such derivatives, including halides, trifluoroacetate, and perchlorate salts.[2] In these structures, the primary O-H···N hydrogen bond is replaced by charge-assisted hydrogen bonds between the pyridinium N-H⁺ and the counter-ion, significantly altering the crystal packing.

b) Co-crystals:

Co-crystallization of (E)-3-(pyridin-4-yl)acrylic acid with other molecules, particularly dicarboxylic acids, offers a powerful strategy for creating novel solid forms.[3] In these co-crystals, the robust carboxylic acid-pyridine heterosynthon often serves as the primary recognition motif, leading to predictable supramolecular architectures. The choice of the dicarboxylic acid co-former can influence the overall crystal packing and introduce additional hydrogen bonding interactions.

c) Substituted Analogs:

Introducing substituents on the pyridine ring can have a profound impact on the crystal structure. For example, a halogen substituent, such as chlorine, can introduce halogen bonding as an additional structure-directing interaction. The synthesis of such analogs can often be achieved through the Knoevenagel condensation using the corresponding substituted 4-pyridinecarboxaldehyde.[5]

Conclusion and Future Directions

The crystal structure analysis of (E)-3-(pyridin-4-yl)acrylic acid and its analogs provides a fascinating glimpse into the world of crystal engineering and supramolecular chemistry. The predictable nature of the carboxylic acid-pyridine heterosynthon, combined with the tunability of the molecular structure, makes this class of compounds an ideal platform for the design and synthesis of new solid-state materials with desired properties.

Future research in this area will likely focus on the synthesis and characterization of a wider range of analogs with diverse functional groups to further explore the interplay of various non-covalent interactions in directing crystal packing. The development of predictive models for crystal structure based on molecular structure will also be a key area of investigation. For drug development professionals, the ability to rationally design co-crystals and salts of active pharmaceutical ingredients with tailored solubility and bioavailability profiles represents a significant opportunity to improve the efficacy and delivery of new medicines.

References

- Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

-

ResearchGate. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

-

PubMed. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 6. 84228-93-3|(E)-3-(Pyridin-4-yl)acrylic acid|BLD Pharm [bldpharm.com]

Chloropyridine Acrylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of chloropyridine acrylic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, characterization, and diverse biological activities, offering field-proven insights for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of technical accuracy and practical application.

Introduction: The Therapeutic Promise of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a privileged scaffold for designing novel therapeutic agents.[3] When functionalized with a chloropyridine moiety and an acrylic acid derivative, the resulting compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8][9][10] The chlorine atom can act as a key pharmacophore, influencing the compound's reactivity and binding affinity to biological targets.[11] This guide will focus on the synthesis and biological evaluation of these promising derivatives.

Synthetic Strategies and Methodologies

The synthesis of chloropyridine acrylic acid derivatives can be approached through various routes. A common strategy involves the modification of a pre-formed chloropyridine core.

General Synthesis of Chloropyridines

The foundational 2-chloropyridine can be prepared through the chlorination of pyridine. One patented method involves mixing pyridine with water and an activating agent, followed by a gas-phase chlorination reaction at 150-170°C under UV light.[12] This process is designed to reduce the reaction temperature and shorten the process time while improving selectivity for the desired product.[12]

Synthesis of Acrylic Acid Derivatives

Acrylic acid derivatives themselves can be synthesized through various established organic chemistry reactions. For instance, 3-(4-acetylphenylcarbamoyl) acrylic acid can be synthesized by reacting equimolar amounts of maleic anhydride and 4-aminoacetophenone in acetone at room temperature.[13]

Coupling and Functionalization Reactions

Once the chloropyridine and acrylic acid moieties are prepared, they can be coupled through various reactions. While direct coupling can be challenging, multi-step syntheses are often employed. For example, the Hantzsch pyridine synthesis is a powerful one-pot reaction for creating substituted pyridines.[13][14][15] Although the primary source detailing its application to acrylic acid copolymers has been retracted, the general principle of the Hantzsch reaction remains a valid and widely used method for pyridine synthesis.[13][14][15][16]

A generalized workflow for the synthesis of a hypothetical chloropyridine acrylic acid derivative is presented below.

Caption: Generalized synthetic workflow for chloropyridine acrylic acid derivatives.

Biological Activities and Therapeutic Potential

Chloropyridine acrylic acid derivatives and related pyridine compounds have shown promise in several therapeutic areas. The specific biological activity is often dictated by the nature and position of substituents on both the pyridine and acrylic acid moieties.

Antimicrobial Activity

Pyridine derivatives are known to possess significant antimicrobial properties.[4][17] For instance, certain novel pyridine and thienopyridine derivatives have demonstrated good to strong activity against E. coli, B. mycoides, and C. albicans.[4] The structure-activity relationship (SAR) studies in this area are crucial for optimizing the antimicrobial efficacy of new compounds.[4] The antimicrobial action is often attributed to the hydrophile-lipophile balance (HLB) and the cationic charge of the molecules, which can disrupt microbial cell membranes.[13]

Anticancer Activity

The pyridine scaffold is a key component in a multitude of anticancer agents.[3][10] Pyridine derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.[1][2]

-

Tubulin Inhibition: Some acrylic acid derivatives have been designed as combretastatin analogues that inhibit tubulin polymerization, a critical process in cell division.[5] For example, an acrylic acid derivative, compound 4b , showed potent cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.24 µM and demonstrated an 80.07% inhibition of β-tubulin polymerization.[5] In vivo studies with this compound showed a significant reduction in Ehrlich Ascites Carcinoma (EAC) cell count and volume in mice.[5]

-

Kinase Inhibition: The chloropyridine moiety can also be found in kinase inhibitors.[18][19][20] For example, a series of covalent inhibitors of the C-terminal kinase domain of MSK1 were developed from a chloropyrimidine hit.[18] While replacement with a chloropyridine in some cases led to a loss of activity, other chloropyridine isomers showed high potency, indicating that the specific arrangement of atoms is critical for activity.[20]

-

Other Mechanisms: Chloroacridine derivatives, which share structural similarities with chloropyridines, have been shown to induce apoptosis in melanoma cells by targeting the tricarboxylic acid cycle enzymes.[8]

The antiproliferative activity of pyridine derivatives is often enhanced by the presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2.[1] Conversely, bulky groups or halogen atoms at certain positions can decrease activity.[1]

Anti-inflammatory Activity

Pyridine derivatives have also been investigated for their anti-inflammatory properties.[7] A series of pyridine acyl sulfonamides were designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors.[6] One compound from this series displayed potent COX-2 inhibitory activity with an IC50 of 0.8 µM and also showed significant antiproliferative activity against several cancer cell lines.[6] Other acrylic acid derivatives have been designed as dual lipoxygenase/cyclooxygenase-1 (LOX/COX-1) inhibitors with antioxidant and anti-inflammatory activities.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of chloropyridine acrylic acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

Caption: Key structural elements influencing the biological activity of chloropyridine acrylic acid derivatives.

Key SAR takeaways from the literature include:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. For antiproliferative activity, methoxy, hydroxyl, carbonyl, and amino groups have been shown to be beneficial.[1]

-

The Acrylic Acid Moiety: The carboxylic acid or its ester form can influence activity. For instance, in a study of combretastatin analogues, both the free acrylic acid and its methyl ester showed potent anticancer activity.[5]

-

Overall Molecular Shape and Flexibility: The length and flexibility of the molecule can impact its ability to bind to target proteins. For P-glycoprotein inhibitors, an optimal molecular length and a flexible linker were found to be important for inhibitory potency.[21]

Experimental Protocols

For researchers looking to work with these compounds, detailed and validated protocols are essential. While the primary source for a specific copolymer synthesis was retracted, general procedures for key reactions are available in the literature.

Protocol: Synthesis of 3-(4-Acetylphenylcarbamoyl) Acrylic Acid [13]

-

Materials: Maleic anhydride, 4-aminoacetophenone, acetone, ethanol.

-

Procedure: a. Dissolve equimolar amounts of maleic anhydride (e.g., 0.98 g) and 4-aminoacetophenone (e.g., 1.37 g) in 20 mL of acetone. b. Stir the mixture at room temperature. A light-yellow solid should begin to precipitate after approximately 1 hour. c. Continue stirring for an additional hour. d. Add 50 mL of ice-cold water to the reaction mixture. e. Filter the crude precipitate and wash it with cold acetone (3 x 20 mL). f. Recrystallize the solid from hot ethanol and dry it under a vacuum.

Note: This protocol is derived from a retracted publication and should be used with caution and independently validated.[13][16]

Conclusion and Future Directions

Chloropyridine acrylic acid derivatives represent a versatile and promising class of compounds for drug discovery. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further investigation. Future research should focus on:

-

Rational Design: Utilizing computational tools like molecular docking to design derivatives with improved potency and selectivity for specific biological targets.[6][17]

-

Exploration of New Biological Targets: Investigating the potential of these compounds against a wider range of diseases.

-

Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their potential for clinical development.

By leveraging the insights from existing research and employing a rational, iterative design process, the full therapeutic potential of chloropyridine acrylic acid derivatives can be unlocked.

References

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). PubMed. Retrieved January 23, 2026, from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

RETRACTED: Durairaju et al. Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Micromachines 2021, 12, 672. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. Retrieved January 23, 2026, from [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. Retrieved January 23, 2026, from [Link]

-

Direct Synthesis of Pyridine Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

-

Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. (2020). PubMed. Retrieved January 23, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

- CN101830844A - Preparation method of 2-chloropyridine. (n.d.). Google Patents.

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2023). IJSAT. Retrieved January 23, 2026, from [Link]

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). NIH. Retrieved January 23, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Acrylic acid copolymers as adsorbent materials for the removal of anti-inflammatory pharmaceuticals from synthetic biomedical wastewaters. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsat.org [ijsat.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2E)-3-(6-chloropyridin-3-yl)prop-2-enoic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of the acrylic acid derivative, (2E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid, and its closely related analogs. While specific data for the title compound is limited in publicly accessible literature, this guide synthesizes information from structurally similar compounds, particularly its isomer (2E)-3-(5-chloropyridin-3-yl)prop-2-enoic acid, to provide a predictive and insightful resource for researchers in medicinal chemistry and drug discovery. The guide will delve into established synthetic routes for similar scaffolds, discuss the physicochemical properties that influence its behavior in biological systems, and explore the promising therapeutic areas where such compounds have shown activity, including oncology and infectious diseases.

Introduction: The Therapeutic Promise of Pyridine-Containing Acrylic Acids

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. When coupled with an acrylic acid moiety, the resulting molecule possesses a unique combination of structural rigidity and reactive potential. The prop-2-enoic acid group can act as a Michael acceptor and participate in various biological interactions.

This guide focuses on the specific structure of (2E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid, a molecule that combines these key pharmacophores. While direct experimental data on this exact compound is scarce, we can infer its properties and potential from closely related analogs and the broader class of substituted 3-(pyridin-3-yl)acrylic acids. Molecules based on this scaffold have demonstrated a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1]

Physicochemical and Structural Properties

To understand the potential of (2E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid as a drug candidate, a thorough analysis of its physicochemical properties is essential. In the absence of direct experimental data, we will draw comparisons with its commercially available isomer, (2E)-3-(5-chloropyridin-3-yl)prop-2-enoic acid.

Structural Analysis

The core structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a prop-2-enoic acid group at the 3-position. The "(2E)" designation indicates a trans configuration of the double bond, which is generally the more thermodynamically stable isomer.

Table 1: Predicted and Known Properties of (2E)-3-(chloro-pyridin-3-yl)prop-2-enoic Acid Isomers

| Property | (2E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid (Predicted) | (2E)-3-(5-chloropyridin-3-yl)prop-2-enoic acid[2] |

| CAS Number | Not Available | 118419-97-9 |

| Molecular Formula | C₈H₆ClNO₂ | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol | 183.59 g/mol |

| SMILES Code | O=C(O)/C=C/c1cc(Cl)ncc1 | O=C(O)/C=C/c1cncc(Cl)c1 |

Predicted Physicochemical Parameters

Computational tools can provide valuable insights into the drug-like properties of a molecule.

Caption: Relationship between physicochemical properties and drug development implications.

Synthesis Strategies: A Roadmap for Researchers